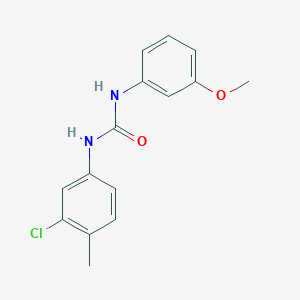![molecular formula C23H23N3O2 B5562494 2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)
2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research into complex heterocyclic compounds, like the one you've described, often focuses on exploring their synthesis, molecular structure, chemical reactions, and properties due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex heterocycles often involves multi-step reactions, starting from simpler heterocyclic precursors. For instance, organocatalytic approaches have been used to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, indicating a trend towards developing efficient, selective synthetic routes for complex molecules (Chen et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Properties
- Novel Nitrogen-Bridged Heterocycles Synthesis : A study describes the synthesis of Pyrano[2,3-b]indolizinone derivatives, potentially relevant to the chemical structure , demonstrating a method for forming these compounds in significant yields. This research contributes to the understanding of synthetic pathways for complex nitrogen-containing heterocycles (Kakehi et al., 1980).
- Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : Research focusing on the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally similar to the compound , highlights the use of enantioselective organocatalysis. This method provides a route for the creation of compounds with high enantiopurity and structural diversity, which is essential in medicinal chemistry (Chen et al., 2009).
Biological Activities and Potential Applications
- Inhibitory Activity Against Monoamine Oxidase : A study on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, structurally related to the compound , shows these compounds to have inhibitory activity against monoamine oxidase type A. Such findings are significant in the context of developing antidepressant agents (Mai et al., 2002).
- Antihypertensive Activities of Pyrrole Derivatives : Research into pyrrole substituted aryl pyridazinone and phthalazinone derivatives, which are structurally related to the compound , shows some derivatives exhibiting antihypertensive activities. This suggests potential applications in cardiovascular drug development (Demirayak et al., 2004).
Advances in Heterocyclic Compound Synthesis
- Synthesis of Pyrano[2,3-c]pyrroles : The development of new synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives, which are relevant to the target compound, opens new avenues in the field of heterocyclic chemistry. This research contributes to the understanding of methods for creating fused heterocyclic compounds (Vydzhak & Panchishin, 2008).
Potential Antibacterial and Antiviral Applications
- Novel Antiviral Activity : The study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives, which bear structural similarity to the compound , shows potential antiviral activity. This suggests possible applications in antiviral drug development (Attaby et al., 2006).
Eigenschaften
IUPAC Name |
1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-24-12-10-17-14-25(15-20(17)24)23(28)22(27)21-19(16-7-3-2-4-8-16)13-18-9-5-6-11-26(18)21/h2-9,11,13,17,20H,10,12,14-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALXRXHQBIZND-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)


![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)